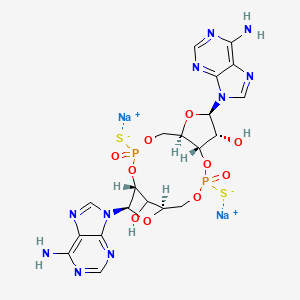ADU-S100 (disodium salt)
CAS No.:
Cat. No.: VC16673835
Molecular Formula: C20H22N10Na2O10P2S2
Molecular Weight: 734.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H22N10Na2O10P2S2 |
|---|---|
| Molecular Weight | 734.5 g/mol |
| IUPAC Name | disodium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |
| Standard InChI | InChI=1S/C20H24N10O10P2S2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |
| Standard InChI Key | GDWOOOCBNOMMTL-LJFXOJISSA-L |
| Isomeric SMILES | C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)[S-])O)[S-].[Na+].[Na+] |
| Canonical SMILES | C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[S-])[S-])O.[Na+].[Na+] |
Introduction
Chemical and Structural Properties of ADU-S100 (Disodium Salt)
Molecular Characterization
ADU-S100 (disodium salt) is formally named [ P( R)]-5'- O-[( R)-Hydroxymercaptophosphinyl]- P-thioadenylyl-(2'→5')-adenosine cyclic nucleotide disodium. Its structure features a cyclic dinucleotide backbone with stereospecific phosphorothioate linkages, conferring stability against enzymatic degradation . The disodium salt formulation enhances aqueous solubility, critical for intratumoral delivery.
Table 1: Physicochemical Properties of ADU-S100 (Disodium Salt)
| Property | Specification |
|---|---|
| Molecular Formula | |
| Molecular Weight | 734.5 g/mol |
| CAS Number | 1638750-95-4 |
| Purity | ≥95% (HPLC) |
| Storage Conditions | -20°C, protected from light |
| Solubility | Soluble in aqueous buffers |
The stereochemistry at the phosphorus centers (R configuration) ensures optimal binding to the STING protein's cyclic dinucleotide pocket . X-ray crystallographic studies of analogous CDNs reveal that the 2'–5' phosphodiester linkage induces conformational changes in STING, promoting dimerization and downstream signaling .
Mechanism of Action: STING Pathway Activation
STING-Dependent Immune Activation
ADU-S100 binds to the STING protein localized on the endoplasmic reticulum of antigen-presenting cells (APCs). This interaction triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) phosphorylation and interferon regulatory factor 3 (IRF3) nuclear translocation . Activated IRF3 induces transcription of type I interferons (IFN-α/β) and proinflammatory cytokines (e.g., CXCL10, TNF-α), recruiting CD8+ T cells and natural killer cells to the tumor microenvironment (TME) .
Synergy with Radiation Therapy
In the Levrat rat model of esophageal adenocarcinoma, combining ADU-S100 (50 μg intratumoral) with 16 Gy radiation increased tumor-infiltrating CD8+ T cells by 3.2-fold compared to monotherapy . Radiation-induced DNA damage releases tumor-derived cytosolic DNA, which synergizes with STING activation to amplify interferon signaling . This combination elevated PD-L1 expression on tumor cells, suggesting a rationale for pairing STING agonists with immune checkpoint inhibitors .
Preclinical Efficacy Data
Esophageal Adenocarcinoma Models
Chronic gastroduodenoesophageal reflux was surgically induced in rats, leading to spontaneous esophageal adenocarcinoma development. Intratumoral ADU-S100 administration every 72 hours for three weeks resulted in:
-
68% reduction in tumor volume (MRI quantification)
-
4.1-fold increase in CD8+ T-cell density (immunofluorescence)
-
Upregulation of Ifnb1 (12.8-fold), Cxcl10 (9.3-fold), and Pdcd1lg2 (PD-L2, 5.6-fold) via qRT-PCR
Bladder Cancer Models
Contrasting outcomes emerged in MB49 murine bladder cancer models:
-
Intratumoral delivery: 89% tumor regression at day 21 post-treatment
-
Intravesical delivery: Limited efficacy due to rapid urinary excretion (terminal half-life <1 hour)
This pharmacokinetic limitation spurred development of BCG-STING, a mycobacterial vector engineered to secrete c-di-AMP, which achieved sustained STING activation in the bladder lumen .
Clinical Trial Outcomes and Challenges
Monotherapy Trials (NCT02675439)
A phase 1 dose-escalation study enrolled 47 patients with advanced solid tumors or lymphomas:
-
Dosing: 50–3200 μg intratumoral, weekly
-
Safety: Grade 1–2 injection site reactions (74%), one dose-limiting toxicity (transaminitis)
-
Efficacy: Single partial response (2.1%), stable disease in 19%
With Spartalizumab (NCT03172936)
Anti-PD-1 combination in 66 patients showed:
With Pembrolizumab in HNSCC (NCT03937141)
The phase 2 trial was discontinued due to:
| Trial ID | Phase | N | Regimen | ORR | Discontinuation Reason |
|---|---|---|---|---|---|
| NCT02675439 | 1 | 47 | ADU-S100 mono | 2.1% | Lack of efficacy |
| NCT03172936 | 1 | 66 | + Spartalizumab | 18% | Portfolio prioritization |
| NCT03937141 | 2 | 89 | + Pembrolizumab | 9.8% | Futility analysis |
Pharmacokinetics and Biodistribution
Absorption and Clearance
After intratumoral injection in rats:
-
Cmax: 1.2 μg/mL at 30 minutes
-
Terminal half-life: 2.1 hours
-
Bioavailability: <5% systemically due to rapid enzymatic degradation
Tumor Penetration
Autoradiography in murine models showed:
Future Directions and Alternative Formulations
Nanoparticle Encapsulation
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with ADU-S100 demonstrated:
-
Half-life extension: 8.7 hours vs. 2.1 hours (free drug)
Bacterial Vector Delivery
BCG-STING, a modified Mycobacterium bovis strain secreting c-di-AMP, achieved:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume